molecular formula C15H17NO4 B183283 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 361179-31-9

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B183283
M. Wt: 275.3 g/mol
InChI Key: QXTJREVNZXWUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have been investigated for their synthesis methods and potential antimicrobial activities. For instance, the synthesis of new linearly fused 6-substituted-3,8-diacetyl-4,7-dimethyl-2H-pyrano[6,5-f]indoles and their subsequent bromination and reaction with thiourea led to the formation of compounds with potential antibacterial and antifungal properties (Gadaginamath et al., 2005).

Structural Characteristics and Photochromic Reactions

The compound's structural characteristics and photochromic reactions have been a subject of study, particularly in the synthesis of indolinospironaphthopyrans. These compounds have been shown to undergo photolysis in certain solvents, leading to the formation of long-lived photomerocyanines. The structure of the photomerocyanine was influenced by the substituents of the nitrogen atom of the indole ring, mainly through steric hindrance effects (Wu et al., 1998).

Antioxidant Properties from Fungal Sources

Compounds related to 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one have been isolated from fungi and shown to exhibit antioxidant properties. Specifically, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one was isolated from a fungus and demonstrated the ability to react with radicals, forming adducts indicative of its potential as an antioxidant agent (Hirota et al., 1999).

Synthesis of Derivatives and New Condensed Systems

Efforts have been made to synthesize derivatives and new condensed systems involving 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. This includes the formation of 2-amino-4H-pyrans and spirocyclic 2-amino-4H-pyrans, which could be of interest in various chemical and pharmaceutical applications (Arsen'eva & Arsen'ev, 2009).

properties

IUPAC Name

3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTJREVNZXWUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397669
Record name 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS RN

361179-31-9
Record name 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.